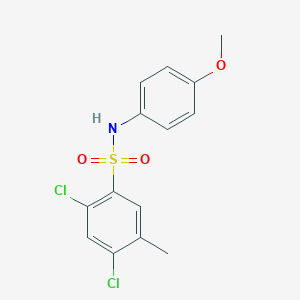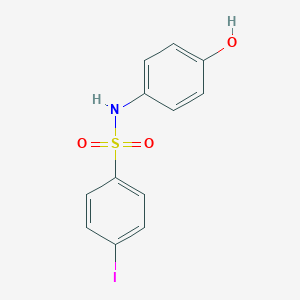![molecular formula C19H15FN2O4S B280738 N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)nicotinamide](/img/structure/B280738.png)
N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)nicotinamide, also known as FS-NH-MePh, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the sulfonyl nicotinamide family and has been found to exhibit promising biological activities.
Wissenschaftliche Forschungsanwendungen
N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)nicotinamide has been found to exhibit a range of biological activities, making it a promising candidate for various scientific research applications. One of the most promising applications of N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)nicotinamide is in the field of cancer research. Studies have shown that N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)nicotinamide has potent cytotoxic effects on a range of cancer cell lines, including breast cancer, prostate cancer, and lung cancer cells.
Wirkmechanismus
The mechanism of action of N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)nicotinamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. Specifically, N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)nicotinamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression in cancer cells.
Biochemical and Physiological Effects
In addition to its cytotoxic effects on cancer cells, N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)nicotinamide has also been found to exhibit a range of other biochemical and physiological effects. For example, studies have shown that N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)nicotinamide can inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)nicotinamide has been found to exhibit anti-inflammatory effects, which could make it a promising candidate for the treatment of inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)nicotinamide for lab experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)nicotinamide has been found to exhibit potent biological activities at relatively low concentrations, making it a cost-effective candidate for various research applications. However, one of the main limitations of N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)nicotinamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)nicotinamide. One potential direction is to further investigate its potential as a cancer therapeutic, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)nicotinamide and to identify other potential biological targets. Finally, there is also potential for the development of new derivatives of N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)nicotinamide with improved solubility and other desirable properties.
Synthesemethoden
The synthesis of N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)nicotinamide involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-methoxy nicotinamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform and is typically followed by purification using column chromatography or recrystallization.
Eigenschaften
Molekularformel |
C19H15FN2O4S |
|---|---|
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
N-(4-fluorophenyl)sulfonyl-N-(4-methoxyphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C19H15FN2O4S/c1-26-17-8-6-16(7-9-17)22(19(23)14-3-2-12-21-13-14)27(24,25)18-10-4-15(20)5-11-18/h2-13H,1H3 |
InChI-Schlüssel |
OTMQEDBHQOLBFD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Kanonische SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}nicotinamide](/img/structure/B280655.png)
![N-(3-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280656.png)

![4-tert-butyl-N-{3-[(2-furylmethyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280661.png)

![2-butyryldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280664.png)
![4-{[(2,5-Dichlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280665.png)
![2-Hydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280667.png)
![4-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280668.png)
![2-(4-butylanilino)-4-[(4-butylphenyl)imino]-1(4H)-naphthalenone](/img/structure/B280672.png)
![N-(3,5-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280674.png)
![2-(4-chlorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280678.png)
![2-(2-bromobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280679.png)
![2-isonicotinoyldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280681.png)